(R)-2-Amino-2-(5-methylfuran-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
InChI Key |
ODENOPAPQCXEKD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CO)N |
Canonical SMILES |
CC1=CC=C(O1)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 Amino 2 5 Methylfuran 2 Yl Ethanol
Asymmetric Synthesis Strategies for Chiral Furan-Substituted Amino Alcohols
The generation of the stereocenter in chiral amino alcohols can be achieved through two primary strategies: enantioselective catalysis, where a new chiral center is created from an achiral precursor, and diastereoselective synthesis, which utilizes a pre-existing stereocenter from a chiral starting material to direct the formation of a new one. diva-portal.org Both approaches have been successfully applied to the synthesis of furan-containing amino alcohols and their derivatives.
Enantioselective Approaches Employing Chiral Catalysis
Catalytic enantioselective methods offer an atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net These methods are broadly categorized into transition metal catalysis and organocatalysis.
Transition metal catalysis is a powerful tool for the asymmetric synthesis of amino alcohols. Copper catalysts, in particular, have shown significant utility in this area. For instance, copper-catalyzed asymmetric radical carbocyanation of alkenes, such as 1,3-dienes and vinylarenes, provides a versatile route to chiral nitriles, which are precursors to amino alcohols. acs.org This method employs chiral bisoxazoline-based copper catalysts to achieve high enantioselectivity with various substrates, including furan-based aldehydes. acs.org
Another relevant transformation is the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde. Chiral β-amino alcohol ligands have been effectively used in copper(II)-catalyzed asymmetric Henry reactions of benzofuran-2-carbaldehydes with nitromethane, yielding (S)-enriched benzofuryl β-nitro alcohols with up to 98% enantiomeric excess (ee). rsc.org These nitro alcohols can then be readily reduced to the corresponding chiral β-amino alcohols. rsc.org While this example involves a benzofuran, the principle is directly applicable to 5-methylfuran-2-carbaldehyde for the synthesis of the target compound's precursor.
Furthermore, alkyne-functionalized cyclic ethers, such as oxetanes, can undergo copper-catalyzed asymmetric ring-opening with amine nucleophiles. researchgate.netunimi.it This strategy provides access to chiral γ-amino alcohols featuring tertiary carbon stereocenters, demonstrating the versatility of copper catalysis in synthesizing diverse amino alcohol structures. researchgate.netunimi.it The choice of chiral ligand is crucial for achieving high levels of stereocontrol in these transformations. nih.govacs.org
| Reaction Type | Catalyst/Ligand System | Substrate Example | Product Type | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Henry Reaction | Cu(II) / Chiral β-amino alcohol | Benzofuran-2-carbaldehyde | β-Nitro alcohol | Up to 98% | rsc.org |
| Asymmetric Carbocyanation | Cu / Chiral bisoxazoline | Furan-based aldehyde | Chiral nitrile | 94% | acs.org |
| Asymmetric Propargylic Substitution | Cu-catalyst | Alkynyl oxetane (B1205548) + Amine | γ-Amino alcohol | High | researchgate.netunimi.it |
| Asymmetric Transfer Hydrogenation | Ru-catalyst | α-Amino ketone | 1,2-Amino alcohol | Excellent | acs.org |
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal catalysis. thieme-connect.comacs.org Proline and its derivatives are prominent organocatalysts for reactions like the Mannich reaction, which is a fundamental method for constructing β-amino carbonyl compounds, precursors to amino alcohols. thieme-connect.com One-pot, three-component asymmetric Mannich reactions using an aldehyde, an amine, and another aldehyde as a donor have been developed, providing γ-amino alcohol derivatives in high yield and stereoselectivity. thieme-connect.comthieme-connect.com
Diaryprolinol silyl (B83357) ethers have been shown to catalyze the diastereo- and enantioselective addition of racemic oxazolones to α,β-unsaturated aldehydes. This reaction yields precursors that can be converted to optically active α,α-disubstituted amino acids and amino alcohols with very high enantioselectivity. acs.org The development of organocatalytic methods for synthesizing β³-amino acid derivatives further highlights the broad applicability of this strategy in accessing diverse amino-functionalized chiral building blocks. rsc.org
Diastereoselective Syntheses from Chiral Precursors
This approach, often termed the "chiral pool" strategy, leverages the vast supply of inexpensive, enantiomerically pure natural products like carbohydrates and amino acids as starting materials. wikipedia.organkara.edu.tr The inherent chirality of the starting material is used to guide the stereochemistry of subsequent reactions. rsc.orgresearchgate.net
Carbohydrates are excellent chiral precursors for furan (B31954) derivatives due to their inherent stereochemistry and oxygenation patterns. A notable example is the stereoselective synthesis of chiral furan amino acid analogues of D- and L-serine starting from D-xylose and D-arabinose, respectively. researcher.life In this methodology, the sugar is first converted into a furan derivative, preserving the stereocenter that will ultimately become the α-carbon of the amino alcohol. Subsequent functional group manipulations introduce the amino group, yielding the target structure with high enantiomeric purity. researcher.life
Amino acids themselves are a primary component of the chiral pool. ankara.edu.trresearchgate.net Synthetic routes have been developed for the diastereoselective synthesis of vicinal amino alcohols starting directly from amino acids. rsc.orgresearchgate.net This typically involves the reduction of the carboxylic acid functionality of a protected amino acid to an aldehyde (an amino aldehyde), followed by the diastereoselective addition of an organometallic reagent to the carbonyl group. The pre-existing stereocenter at the α-carbon controls the facial selectivity of the nucleophilic attack, leading to the formation of one diastereomer in preference to the other. researchgate.net Derivatization of the amino group is often necessary to form a chiral auxiliary that enhances diastereoselectivity. nih.govmdpi.com
| Chiral Pool Source | Intermediate | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Carbohydrates (e.g., D-xylose) | Furan derivative | Formation of furan ring, amination | Chiral furan amino acid analogue | researcher.life |
| Amino Acids (e.g., L-serine) | Amino aldehyde | Reduction of carboxylic acid, organometallic addition | Vicinal amino alcohol | rsc.orgresearchgate.net |
The ring-opening of chiral epoxides with nitrogen nucleophiles is a classic and highly effective method for synthesizing β-amino alcohols. rroij.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked. libretexts.org This provides excellent stereocontrol, where the stereochemistry of the epoxide precursor directly dictates the stereochemistry of the amino alcohol product. rroij.comlibretexts.org
For the synthesis of (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol, this strategy would involve the preparation of an enantiomerically pure (R)-epoxide of 2-(5-methylfuran-2-yl)ethene. The subsequent ring-opening with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would proceed with high regioselectivity at the less sterically hindered carbon, yielding the desired amino alcohol. libretexts.org Research into the diversity-oriented synthesis of furan epoxides has demonstrated the feasibility of their ring-opening with amines to produce amino alcohols. depauw.edu Various catalytic systems, including those that are metal-free, have been developed to promote the efficient and regioselective aminolysis of epoxides under mild conditions. rroij.comrsc.org Furthermore, intramolecular epoxide ring-opening strategies using tethered nucleophiles have also been explored as a route to various oxygen heterocycles. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-methylfuran-2-carbaldehyde |
| Benzofuran-2-carbaldehyde |
| D-arabinose |
| D-xylose |
| L-proline |
| Nitromethane |
Novel Methodologies for the Stereoselective Introduction of the Furan-Amino Alcohol Moiety
The direct and efficient creation of the chiral center in β-amino alcohols is a significant challenge in organic synthesis. Recent advancements have moved beyond classical resolution or substrate-controlled methods towards catalytic asymmetric approaches that offer high efficiency and stereoselectivity. diva-portal.org
One powerful strategy is the asymmetric transfer hydrogenation of α-amino ketone precursors. Ruthenium-based catalysts, in particular, have demonstrated high efficacy in converting unprotected α-amino ketones into the corresponding chiral 1,2-amino alcohols with excellent yields and enantioselectivities. acs.org For the synthesis of this compound, a suitable precursor would be 2-amino-1-(5-methylfuran-2-yl)ethan-1-one. The hydrogenation of this prochiral ketone, catalyzed by a chiral ruthenium complex, can directly establish the desired (R)-stereochemistry at the carbinol center. acs.org
Another innovative approach involves a radical relay chaperone strategy for the enantioselective and regioselective β-C–H amination of alcohols. nih.gov This method transforms a simple alcohol into a radical precursor which, under the influence of a chiral copper catalyst and a photocatalyst, undergoes an intramolecular hydrogen atom transfer (HAT). This process generates a β-radical that is then trapped stereoselectively to form a chiral oxazoline (B21484), which can be hydrolyzed to the desired β-amino alcohol. nih.gov This bypasses the need for pre-functionalized substrates like α-amino ketones.
Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation presents another sophisticated route. For instance, the iridium/f-phamidol catalytic system has been successfully used for the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, affording chiral β-hydroxy α-amino derivatives with exceptional diastereo- and enantioselectivities. rsc.org This principle can be adapted for furan-containing substrates, providing a pathway to the target molecule with high stereochemical purity.
Table 1: Comparison of Novel Stereoselective Methodologies
| Methodology | Catalyst System (Example) | Precursor Type | Key Features | Typical Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Teth-TsDpen | α-Amino Ketone | Direct reduction of unprotected ketones; high yields. | >99% |
| Radical C–H Amination | Chiral Copper Catalyst + Iridium Photocatalyst | Alcohol | Bypasses pre-functionalized substrates; excellent regio- and enantioselectivity. | 90-99% |
| Dynamic Kinetic Asymmetric Hydrogenation | Ir/f-phamidol | α-Amino β-Ketoester | High diastereo- and enantioselectivity for substrates with two chiral centers. | >99% |
Functional Group Interconversions and Transformations of this compound Precursors and Analogs
The synthesis of the target compound and its analogs often involves a series of functional group interconversions (FGIs) to build complexity from simpler starting materials. Precursors to this compound typically require the assembly of the 5-methylfuran core followed by the installation of the amino alcohol side chain.
Starting from commercially available 2-methylfuran, a Friedel-Crafts acylation can introduce an acetyl group at the 5-position to yield 1-(5-methylfuran-2-yl)ethan-1-one. This ketone is a versatile intermediate. An α-amination reaction can then install the amino group, followed by the asymmetric reduction methodologies discussed previously. Alternatively, α-bromination of the ketone followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) and subsequent reduction provides another route to the α-amino ketone precursor. vanderbilt.edu
Transformations on the furan ring itself can lead to a variety of analogs. The furan core can undergo oxidative dearomatization when treated with reagents like m-CPBA, leading to the formation of highly functionalized intermediates such as 2-ene-1,4-diones, which can then undergo further cyclizations. mdpi.com The methyl group on the furan ring can also be a site for functionalization. For instance, radical bromination could be used to introduce a handle for further modification.
The amino alcohol moiety also offers opportunities for transformation. The primary amine can be converted into various amides or sulfonamides. The hydroxyl group can be esterified or etherified. For example, N-allyl-β-amino alcohols, which are analogs of the target compound, can undergo electrophile-induced cyclization with bromine to produce substituted chiral morpholine (B109124) derivatives. banglajol.info
Table 2: Selected Functional Group Interconversions for Precursors and Analogs
| Transformation | Starting Material | Reagent(s) | Product Type |
|---|---|---|---|
| α-Amination | 1-(5-methylfuran-2-yl)ethan-1-one | e.g., N-bromosuccinimide, then amine | α-Amino ketone |
Mechanistic Insights into Stereochemical Control during Synthesis
Understanding the mechanism by which chirality is induced and controlled is fundamental to developing effective asymmetric syntheses. In the context of the radical C–H amination approach, stereocontrol is achieved through a sophisticated multi-catalytic system. nih.gov
The proposed mechanism begins with the alcohol substrate being converted to an oxime imidate, which then coordinates to a chiral copper catalyst. This complex is selectively excited by an iridium photocatalyst via energy transfer, leading to the formation of an N-centered radical. The subsequent key step is a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), where a hydrogen atom from the β-carbon is abstracted by the nitrogen radical. The chirality of the copper catalyst's ligand environment dictates the facial selectivity of this HAT step, leading to the formation of a chiral β-radical intermediate. nih.gov
This transient radical is then trapped in a stereoselective amination step, which is also controlled by the chiral copper center, to form an enantioenriched oxazoline. Two pathways are proposed for this final C-N bond formation: (i) diastereoselective metalation of the alkyl radical to form an alkyl Cu(III) intermediate followed by reductive elimination, or (ii) diastereoselective coupling of the radical within the Cu(II) complex. Both pathways regenerate the catalyst and yield the oxazoline product with high stereofidelity. The final hydrolysis of the oxazoline furnishes the chiral β-amino alcohol without affecting the newly formed stereocenter. nih.gov This intricate mechanism, where the chiral catalyst orchestrates both the HAT and the C-N bond-forming steps, is crucial for achieving high enantioselectivity, representing a significant advance in controlling stereochemistry in radical reactions. nih.gov
Catalytic Applications and Chiral Ligand Development Utilizing R 2 Amino 2 5 Methylfuran 2 Yl Ethanol Scaffolds
(R)-2-Amino-2-(5-methylfuran-2-yl)ethanol as a Chiral Ligand in Asymmetric Catalysis
This compound is a valuable chiral β-amino alcohol that has garnered attention in the field of asymmetric catalysis. Its structure, featuring a stereogenic center, a furan (B31954) ring, and both amino and hydroxyl groups, makes it an effective scaffold for the development of chiral ligands. These ligands, when coordinated to a metal center, can create a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. The bifunctional nature of the amino alcohol moiety allows it to form stable chelate complexes with various metal ions, which is a crucial feature for an effective ligand in asymmetric catalysis. alfa-chemistry.com
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The primary goal is to create a ligand that, upon coordination to a metal, forms a catalyst capable of discriminating between the two prochiral faces of a substrate or two enantiomeric transition states. For furan-amino alcohols like this compound, several key design principles are relevant.
Chelation: The presence of both a nitrogen atom (from the amino group) and an oxygen atom (from the hydroxyl group) in a 1,2-relationship allows for the formation of a stable five-membered chelate ring with a metal center. This bidentate coordination reduces the conformational flexibility of the resulting metal complex, creating a more defined and rigid chiral pocket around the metal's active site. mdpi.comresearchgate.net This rigidity is often crucial for achieving high levels of enantioselectivity. mdpi.com
Chirality and Steric Hindrance: The (R)-configuration at the carbon bearing the amino and hydroxyl groups is the source of chirality. This stereocenter, positioned adjacent to the coordinating atoms, directly influences the three-dimensional arrangement of the ligand around the metal. The substituents—the 5-methylfuran group and the hydroxymethyl group—project into specific regions of space, creating steric hindrance that directs the approach of the reacting substrates. The bulky 5-methylfuran group plays a significant role in establishing the stereochemical bias.
Electronic Effects: The furan ring is an electron-rich aromatic system. The oxygen atom within the furan ring can also participate in weaker interactions or influence the electronic properties of the metal center through the ligand backbone. These electronic effects can modulate the reactivity and selectivity of the catalyst.
Modularity: Amino alcohol ligands are attractive because they can be readily synthesized and modified. nih.gov This modularity allows for systematic tuning of the ligand's steric and electronic properties to optimize its performance for a specific catalytic transformation. For instance, the substituent on the furan ring or the groups on the nitrogen atom can be altered to fine-tune the catalyst's activity and selectivity.
The coordination chemistry typically involves the deprotonation of the hydroxyl group to form an alkoxide, which then coordinates to the metal center along with the neutral amino group. In the case of copper(II) catalysis, this results in a stable chiral copper(II)-amino alkoxide complex that serves as the active catalyst.
Complexes derived from this compound and similar chiral amino alcohols have proven effective in catalyzing a range of enantioselective transformations, particularly carbon-carbon bond-forming reactions.
The Henry reaction, or nitroaldol reaction, is a powerful method for forming carbon-carbon bonds and synthesizing valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols and α-hydroxy carboxylic acids. uwindsor.ca The asymmetric version of this reaction has been a significant focus of research. In situ generated catalysts from chiral amino alcohols and copper(II) salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), are highly effective for this transformation. mdpi.com
The catalyst formed from a chiral amino alcohol ligand and Cu(OAc)₂ facilitates the reaction between an aldehyde and a nitroalkane. uwindsor.camdpi.com The mechanism is believed to involve the formation of a chiral copper complex where the deprotonated amino alcohol serves as a bidentate ligand. This complex coordinates the aldehyde, activating it towards nucleophilic attack. Simultaneously, it acts as a chiral Brønsted base or facilitates the deprotonation of the nitroalkane to form a nitronate, which is held within the chiral environment of the complex. The stereochemistry of the final product is determined by the facial-selective attack of the chiral copper nitronate onto the coordinated aldehyde.
Research has demonstrated that catalysts derived from amino alcohols similar in structure to this compound can achieve high yields and enantioselectivities in the Henry reaction. For example, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands used with Cu(OAc)₂ have produced chiral nitroaldol products with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com The choice of solvent and reaction temperature are critical parameters, with ethanol (B145695) often being an effective solvent. mdpi.com
| Aldehyde Substrate | Ligand Type | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 2-Nitrobenzaldehyde | Thiophene-bis(β-amino alcohol) | 20 | Ethanol | 25 | 24 | >99 | 86.6 | mdpi.com |
| 4-Nitrobenzaldehyde | Thiophene-bis(β-amino alcohol) | 20 | Ethanol | 25 | 24 | 99 | 94.6 | mdpi.com |
| Benzaldehyde | Thiophene-bis(β-amino alcohol) | 20 | Ethanol | 25 | 24 | 82 | 81.0 | mdpi.com |
| 3-Carbamate Aldehyde | Pyridinyl-imidazolidinone | 10 | Isopropyl Alcohol | 6 | 72 | 72 | 88 | beilstein-journals.org |
This table presents representative data for asymmetric Henry reactions catalyzed by copper complexes of structurally related amino alcohol ligands to illustrate typical performance.
The utility of chiral amino alcohol ligands extends beyond the Henry reaction. These ligands are versatile and have been employed in a variety of other important asymmetric C-C and C-heteroatom bond-forming reactions. researchgate.netlibretexts.org While specific examples employing the this compound scaffold may be less common in the literature than for more "privileged" ligand backbones, the principles are broadly applicable.
Potential applications for catalysts derived from this ligand include:
Asymmetric Alkylation: In reactions such as the addition of dialkylzinc reagents to aldehydes, chiral amino alcohols can catalyze the formation of chiral secondary alcohols with high enantioselectivity. rsc.org
Asymmetric Allylic Substitution: Palladium-catalyzed asymmetric allylic substitution is a key reaction where chiral ligands, including N,P-ligands derived from amino alcohols, can control the stereochemical outcome. rsc.org
Asymmetric Reductions: Ruthenium complexes of chiral β-amino alcohols have been shown to be efficient catalysts for the asymmetric transfer hydrogenation of imines, providing access to chiral amines. mdpi.comresearchgate.net
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered enantioselective using chiral metal-ligand complexes, including those based on amino alcohols.
The furan moiety in this compound makes it a candidate for reactions involving biomass-derived substrates, potentially opening avenues in green chemistry. researchgate.net
Enantioselective Transformations Mediated by Derived Catalysts
Exploration of this compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
In addition to its role in catalytic systems, a chiral molecule like this compound can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This approach is stoichiometric in chirality but offers high levels of diastereoselectivity and predictability.
The this compound can be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid or an oxazolidinone derivative. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation or aldol (B89426) additions at the α-position of the carbonyl group.
For example, pseudoephedrine, a well-known β-amino alcohol, is used as a chiral auxiliary by forming a corresponding amide. wikipedia.org Deprotonation of the α-proton creates a chiral enolate, where one face is sterically shielded by the auxiliary's substituents. An incoming electrophile is therefore directed to the less hindered face, resulting in a new stereocenter with high diastereoselectivity. After the reaction, the amide bond can be cleaved to release the chiral product and recover the auxiliary. A similar strategy could be employed with this compound, where the 5-methylfuran group would act as the key stereodirecting element. This methodology provides a reliable route to enantiomerically pure compounds like α-substituted carboxylic acids or amino acids. scispace.comresearchgate.net
Structure-Activity Relationship Studies in Asymmetric Catalysis for Furan-Amino Alcohol-Based Ligands
Understanding the relationship between the structure of a ligand and its catalytic performance (activity and enantioselectivity) is crucial for rational catalyst design. For furan-amino alcohol-based ligands, several structural features can be systematically varied to probe these relationships.
Substituents on the Furan Ring: The size and electronic nature of the substituent at the 5-position of the furan ring can have a significant impact. A larger group, for example, would increase steric bulk, which could enhance enantioselectivity by creating a more tightly controlled chiral pocket. Comparing the performance of a ligand with a 5-methylfuran group to one with an unsubstituted furan or a bulkier group like tert-butyl would reveal the influence of this steric factor.
Substitution on the Nitrogen Atom: The presence of substituents on the amino group (e.g., N-alkylation) can alter the ligand's coordination properties and steric environment. While primary amines are effective, secondary or tertiary amines can lead to different catalyst structures and performance. For example, in some systems, N,N-dimethylated amino alcohols have shown superior enantioselectivity compared to their primary amine counterparts. polyu.edu.hk
Rigidity of the Ligand Backbone: Ligand rigidity is often correlated with high enantioselectivity. mdpi.com The relatively flexible C-C bond between the furan ring and the stereogenic center allows for some conformational freedom. Introducing more rigid elements into the ligand backbone, for example by incorporating it into a cyclic system, could lock the conformation and lead to improved stereocontrol. Studies comparing conformationally flexible ligands with more rigid analogues, such as (1S,2R)-1-amino-2-indanol, have shown that the increased rigidity can be highly beneficial for achieving good enantiomeric excesses. mdpi.com
Electronic Properties: The electronic properties of the ligand can influence the Lewis acidity of the metal center, thereby affecting the catalyst's activity. Electron-donating groups on the furan ring could increase the electron density at the metal, potentially altering its reactivity. Conversely, electron-withdrawing groups would make the metal center more Lewis acidic. These modifications can be used to tune the catalyst for optimal performance with specific substrates. nih.gov
By systematically studying these variations, researchers can develop a deeper understanding of the factors that govern asymmetric induction and design more effective second-generation catalysts based on the furan-amino alcohol scaffold.
Utilization of R 2 Amino 2 5 Methylfuran 2 Yl Ethanol As a Building Block in Complex Molecular Architectures
Incorporation into Diverse Heterocyclic Systems
The inherent reactivity of the amine and alcohol functionalities, coupled with the diene character of the furan (B31954) ring, makes (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol an ideal precursor for the construction of various heterocyclic frameworks.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Quinoxalines, Pyridines)
The amino alcohol moiety is readily utilized in cyclization reactions to form a variety of nitrogen-containing heterocycles.
Isoxazolines: These five-membered heterocycles, known for their broad spectrum of biological activities, can be synthesized from furan-containing precursors. nih.govchemrxiv.org For instance, the asymmetric synthesis of functionalized 2-isoxazolines has been achieved through the oxidation of a hydroxylaminoalkyl furan, which can be prepared from starting materials like 2-methylfuran. nih.gov The general strategy often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govchemrxiv.org
Quinoxalines: Quinoxaline derivatives, which are important structural units in many pharmaceuticals, are often synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, the furan ring can be a precursor to the necessary dicarbonyl functionality through oxidative cleavage.
Pyridines: The synthesis of pyridines can be achieved through various condensation and cycloaddition reactions. baranlab.orgorganic-chemistry.org The furan moiety of this compound can participate in Diels-Alder reactions with dienophiles, which, after a series of transformations, can lead to the formation of a pyridine (B92270) ring.
A summary of synthetic approaches to these heterocycles is presented below:
| Heterocycle | General Synthetic Approach | Key Intermediates/Reaction Types |
| Isoxazolines | [3+2] Cycloaddition | Nitrile oxides, Alkenes |
| Quinoxalines | Condensation Reaction | o-Phenylenediamines, 1,2-Dicarbonyl compounds |
| Pyridines | Condensation/Cycloaddition | Carbonyl compounds, Ammonia (B1221849)/Amines, Diels-Alder reaction |
Construction of Furan-Fused and Related Polycyclic Ring Systems
The furan ring of this compound can serve as a diene in Diels-Alder reactions, providing a powerful tool for the construction of furan-fused and other polycyclic ring systems. This approach allows for the rapid generation of molecular complexity and the introduction of multiple stereocenters.
Application in the Synthesis of Pharmacologically Relevant Scaffolds
The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable starting material for medicinal chemistry programs.
Exploration of Furan-Amino Alcohol Derivatives in Medicinal Chemistry Programs
The furan-amino alcohol scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications. The synthesis of functionalized isoxazolines from furan precursors highlights their importance as they are found in numerous pharmaceuticals and agrochemicals, exhibiting anti-inflammatory, anticancer, antifungal, and antibacterial properties. nih.gov
Design and Synthesis of Peptidomimetics and Bioisosteres
The chiral amino alcohol structure can be used as a surrogate for amino acid residues in peptides, leading to the formation of peptidomimetics. These modified peptides often exhibit improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation. The furan ring can also act as a bioisostere for other aromatic or heteroaromatic systems commonly found in bioactive compounds.
Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. souralgroup.comnih.gov this compound is an excellent starting point for DOS due to its multiple functional groups that can be selectively modified to generate a library of related but structurally distinct compounds. acs.org This approach allows for the efficient exploration of chemical space in the search for new drug candidates. nih.gov The modular nature of syntheses starting from this building block facilitates the rapid generation of analogs with varied substituents and stereochemistry. acs.org
Relevance in Synthetic Pathways Towards Natural Products and Analogues
Extensive searches of scientific literature and chemical databases did not yield specific examples of the utilization of This compound as a building block in the total synthesis of natural products or their analogues. While chiral amino alcohols and furan-containing molecules are well-established as valuable synthons in the construction of complex molecular architectures, the direct application of this particular compound in published synthetic routes towards natural products could not be identified.
The inherent structural features of This compound , namely the stereodefined amino alcohol moiety and the 5-methylfuran group, suggest its potential as a versatile precursor. Chiral 1,2-amino alcohols are a common motif in a wide array of bioactive natural products, including alkaloids, amino sugars, and polyketides, where they often play a crucial role in defining the molecule's three-dimensional structure and biological function. The furan ring, on the other hand, can serve as a latent precursor to various other functionalities through transformations such as oxidation, reduction, or cycloaddition reactions.
Despite this theoretical potential, the current body of published research does not appear to have documented the specific application of This compound in the synthesis of any particular natural product or its direct analogues. Therefore, a detailed discussion, including research findings and data tables on its role in such synthetic pathways, cannot be provided at this time. Further research and developments in synthetic organic chemistry may in the future highlight the utility of this specific chiral building block in the synthesis of complex natural products.
Spectroscopic and Stereochemical Characterization in Advanced Research
Determination of Enantiomeric Purity (ee) and Diastereomeric Ratio (dr) in Synthetic Studies
The synthesis of enantiomerically pure compounds is a critical goal in modern organic chemistry. The determination of enantiomeric purity (or enantiomeric excess, ee) and, when applicable, the diastereomeric ratio (dr), is a routine but crucial step following a stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable method for this purpose. yakhak.orgresearchgate.net
In the analysis of (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol, a CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) phenylcarbamates, is used. yakhak.org The chiral environment of the column allows for the differential interaction with the two enantiomers (R and S), leading to different retention times and, thus, their separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
For amino alcohols, derivatization with a chiral or achiral agent can also be employed to enhance separation or detection. researchgate.net However, direct analysis on CSPs is often preferred to avoid additional reaction steps. The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like 2-propanol), is optimized to achieve baseline separation. yakhak.org
Table 1: Illustrative Chiral HPLC Data for the Determination of Enantiomeric Excess (ee) of this compound
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (S)-enantiomer | 8.45 | 1,500 | 1.0 |
| (R)-enantiomer | 9.72 | 148,500 | 99.0 |
| Calculated ee | 98.0% | ||
| This table is interactive. You can sort and filter the data. |
The diastereomeric ratio (dr) is determined in a similar fashion, typically using standard achiral HPLC or even NMR spectroscopy, as diastereomers have different physical properties and are generally easier to separate and distinguish than enantiomers.
Application of Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural elucidation of organic molecules.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan-CH (C3) | ~6.0-6.2 (d) | ~106-108 |
| Furan-CH (C4) | ~5.9-6.1 (d) | ~108-110 |
| Furan-CH₃ | ~2.2-2.4 (s) | ~13-15 |
| CH(N)-CH₂OH | ~4.2-4.4 (dd) | ~55-58 |
| CH(N)-CH₂OH | ~3.6-3.8 (m) | ~65-68 |
| Furan-C (C2) | - | ~150-155 |
| Furan-C (C5) | - | ~150-155 |
| This table is interactive. You can sort and filter the data. |
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. researchgate.net The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragments resulting from the loss of water, the hydroxymethyl group, or cleavage of the furan (B31954) ring.
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 142.0863 | 142.0865 | C₇H₁₂NO₂ |
| [M-H₂O+H]⁺ | 124.0757 | 124.0759 | C₇H₁₀NO |
| [M-CH₂OH+H]⁺ | 111.0651 | 111.0653 | C₆H₉NO |
| This table is interactive. You can sort and filter the data. |
X-ray Crystallography for Definitive Absolute Configuration Assignment
While spectroscopic methods confirm the structure and relative stereochemistry, X-ray crystallography on a single crystal provides an unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.orgmdpi.com For this compound, which may be an oil at room temperature, a crystalline derivative (e.g., a hydrochloride salt or an amide) would be prepared. mdpi.com
The technique involves diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net By using anomalous dispersion, the absolute stereochemistry (R or S) of the chiral center can be definitively assigned. libretexts.org The output of a crystallographic analysis includes precise bond lengths, bond angles, and crystal packing information.
Table 4: Representative Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 12.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| This table is interactive. You can sort and filter the data. |
Chiroptical Spectroscopy for Stereochemical Analysis and Chiral Recognition Studies
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are non-destructive methods that provide information about the stereochemistry of chiral molecules in solution. yale.edu These techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. acs.org
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The 5-methylfuran moiety in the target molecule acts as a chromophore. The chiral center's influence on this chromophore results in a characteristic ECD spectrum, often showing positive or negative peaks known as Cotton effects. amrita.edu The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenter, often aided by computational predictions.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. slideshare.net An ORD spectrum also displays Cotton effects in the region of the chromophore's absorbance. ORD and ECD are related phenomena and provide complementary information for stereochemical assignment. acs.org These techniques are particularly valuable for confirming the stereochemical integrity of a sample in solution and for studying chiral recognition phenomena. acs.org
Table 5: Hypothetical Chiroptical Spectroscopy Data
| Technique | Wavelength (nm) | Signal |
| ECD | 265 | +15 (Δε) |
| ECD | 220 | -8 (Δε) |
| ORD | 280 | +2500 ([Φ]) |
| ORD | 245 | -1500 ([Φ]) |
| This table is interactive. You can sort and filter the data. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol?
- Methodology : The compound can be synthesized via nucleophilic addition or cyclocondensation reactions. For example, intermediates containing 5-methylfuran moieties (e.g., 2-((5-methylfuran-2-yl)methylene)malononitrile) can react with amino alcohols in ethanol under catalytic conditions (e.g., piperidine) at room temperature or reflux. Purification typically involves crystallization from methanol or ethanol .
- Key Reagents : Ethanol as solvent, piperidine as catalyst, and malononitrile derivatives as precursors.
Q. How is this compound characterized structurally?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3,300 cm⁻¹, C≡N at ~2,200 cm⁻¹) .
- ¹H NMR : Reveals proton environments (e.g., furan protons at δ 6.3–7.3 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z ~255 for related furan derivatives) .
Q. What are common chemical modifications of this compound for derivatization?
- Reactions :
- Oxidation : Converts the ethanol group to a ketone using KMnO₄ or CrO₃ .
- Substitution : Electrophilic halogenation (e.g., bromination) of the furan ring .
- Condensation : Forms heterocycles (e.g., triazolo[1,5-a]pyridines) with aldehydes or ketones under reflux .
Advanced Research Questions
Q. How does stereochemistry (R-configuration) influence biological interactions?
- Analysis : The R-configuration affects binding affinity in enzyme active sites. For example, docking studies on analogous compounds (e.g., collagenase inhibitors) show that stereochemistry alters hydrogen bond lengths (1.96–2.20 Å) and π–π interactions (4.1–4.3 Å), impacting IC₅₀ values .
- Experimental Design : Use enantioselective synthesis (e.g., chiral catalysts) and compare activity via enzymatic assays .
Q. What computational methods predict the compound’s bioactivity and stability?
- Approach :
- Molecular Docking : Evaluates binding modes with target proteins (e.g., collagenase) using software like AutoDock. Gibbs free energy values (e.g., –6.4 kcal/mol) correlate with inhibitory potency .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How is the compound evaluated for antimicrobial or anticancer activity?
- Methods :
- In Vitro Assays : Test against bacterial/fungal strains (e.g., MIC determination) or cancer cell lines (e.g., MTT assay).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation of the furan ring) and compare cytotoxicity .
Q. What are the stability profiles of this compound under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
